molecular formula C16H22N6O3S B2739803 2-(5-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1706106-56-0

2-(5-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B2739803
CAS No.: 1706106-56-0
M. Wt: 378.45
InChI Key: MDPVTZWNNPBIQV-UHFFFAOYSA-N
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Description

2-(5-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazine ring, a piperidine ring, and an oxadiazole ring. The presence of these rings contributes to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps, including the formation of the pyrazine ring, the piperidine ring, and the oxadiazole ring. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(5-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine, piperidine, and oxadiazole derivatives that share structural similarities with 2-(5-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

3-pyrazin-2-yl-5-[(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c23-26(24,21-7-1-2-8-21)22-9-3-4-13(12-22)10-15-19-16(20-25-15)14-11-17-5-6-18-14/h5-6,11,13H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPVTZWNNPBIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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